molecular formula C19H19NO4 B14993737 N-(2,4-dimethoxyphenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide

N-(2,4-dimethoxyphenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide

Cat. No.: B14993737
M. Wt: 325.4 g/mol
InChI Key: AZOMDLOYJXCLKL-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide is an organic compound that belongs to the class of acetamides. This compound features a benzofuran ring, which is known for its diverse biological activities, and a dimethoxyphenyl group, which can influence the compound’s chemical properties and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Acetamide Group: The acetamide group is introduced via an acylation reaction, where an acyl chloride or anhydride reacts with an amine.

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached through a substitution reaction, often using a halogenated precursor and a suitable base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Using catalysts to enhance reaction rates.

    Solvents: Selecting appropriate solvents to dissolve reactants and control reaction temperatures.

    Purification: Employing techniques like recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetamide group to an amine.

    Substitution: The dimethoxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Introduction of various substituents on the aromatic ring.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling.

    Pathways: Influencing pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dimethoxyphenyl)-2-(benzofuran-3-yl)acetamide: Lacks the methyl group on the benzofuran ring.

    N-(2,4-dimethoxyphenyl)-2-(6-methyl-1-benzofuran-3-yl)propionamide: Has a propionamide group instead of an acetamide group.

Uniqueness

N-(2,4-dimethoxyphenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide is unique due to the presence of both the dimethoxyphenyl and methyl-substituted benzofuran groups, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C19H19NO4

Molecular Weight

325.4 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide

InChI

InChI=1S/C19H19NO4/c1-12-4-6-15-13(11-24-17(15)8-12)9-19(21)20-16-7-5-14(22-2)10-18(16)23-3/h4-8,10-11H,9H2,1-3H3,(H,20,21)

InChI Key

AZOMDLOYJXCLKL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=CO2)CC(=O)NC3=C(C=C(C=C3)OC)OC

Origin of Product

United States

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